molecular formula C10H12N2O B068891 1H-Benzimidazol-4-ol, 1-ethyl-2-methyl- CAS No. 177477-78-0

1H-Benzimidazol-4-ol, 1-ethyl-2-methyl-

Cat. No.: B068891
CAS No.: 177477-78-0
M. Wt: 176.21 g/mol
InChI Key: MJNIKMQPZZGUAH-UHFFFAOYSA-N
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Description

1H-Benzimidazol-4-ol, 1-ethyl-2-methyl- is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a fused benzene and imidazole ring system, with an ethyl and methyl group substitution, making it a unique derivative with potential pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazol-4-ol, 1-ethyl-2-methyl- typically involves the condensation of o-phenylenediamine with various aldehydes or carboxylic acids. One common method includes the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate under acidic conditions to form the benzimidazole core. The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a base .

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs catalytic processes to enhance yield and selectivity. The use of metal catalysts such as palladium or copper in cross-coupling reactions is common. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazol-4-ol, 1-ethyl-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized benzimidazole derivatives, reduced benzimidazole compounds, and various substituted benzimidazole derivatives depending on the reagents and conditions used.

Scientific Research Applications

1H-Benzimidazol-4-ol, 1-ethyl-2-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Benzimidazol-4-ol, 1-ethyl-2-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Benzimidazol-4-ol, 1-ethyl-2-methyl- is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl and methyl groups can enhance its lipophilicity and potentially improve its pharmacokinetic properties compared to other benzimidazole derivatives .

Properties

IUPAC Name

1-ethyl-2-methylbenzimidazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-3-12-7(2)11-10-8(12)5-4-6-9(10)13/h4-6,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNIKMQPZZGUAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=C1C=CC=C2O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-benzyloxy-l-ethyl-2-methyl-1H-benzimidazole (370 mg) in ethyl acetate (3.7 ml) was added 10% palladium on carbon (18 mg), and the mixture was stirred for 5 hours at ambient temperature under hydrogen atmosphere. Insoluble material was filtered off, and the filtrate was concentrated in vacuo. The residue was crystallized with diisopropyl ether to give 1-ethyl-4-hydroxy-2-methyl-1H-benzimidazole (220 mg).
Name
4-benzyloxy-l-ethyl-2-methyl-1H-benzimidazole
Quantity
370 mg
Type
reactant
Reaction Step One
Quantity
3.7 mL
Type
solvent
Reaction Step One
Quantity
18 mg
Type
catalyst
Reaction Step One

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